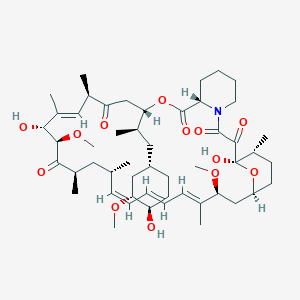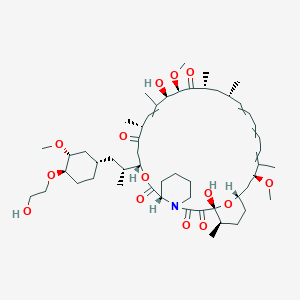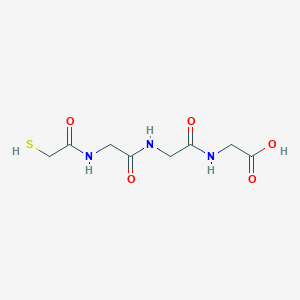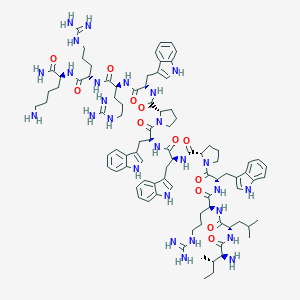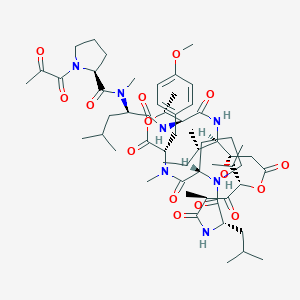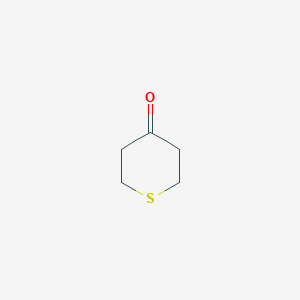
Tetrahydrothiopyran-4-one
Overview
Description
Tetrahydrothiopyran-4-one is a heterocyclic organic compound with the molecular formula C₅H₈OS. It is a sulfur-containing six-membered ring with a ketone functional group at the fourth position. This compound is known for its versatility in organic synthesis and its presence in various biologically active molecules .
Synthetic Routes and Reaction Conditions:
Intramolecular Dieckmann Condensation: this compound can be synthesized from 3,3’-thiodipropanoates through intramolecular Dieckmann condensation in the presence of sodium methoxide or sodium hydride.
Addition of Hydrogen Sulfide: Another method involves the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: It can be reduced to tetrahydrothiopyran-4-ol using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom or the carbon atoms adjacent to the sulfur.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halides in the presence of bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiopyran-4-ol.
Substitution: Various substituted tetrahydrothiopyran derivatives.
Mechanism of Action
Target of Action
Tetrahydrothiopyran-4-one is a biochemical reagent It has been utilized in various condensation reactions for the preparation of dipeptides, spiroimidazolones, and tetrahydrocarbazoles and α-hydroxy esters .
Mode of Action
It is known to participate in various condensation reactions .
Biochemical Pathways
Tetrahydro-4H-thiopyran-4-ones are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors and electrochromic materials, synthetic juvenile hormones and pheromones, as well as polypropionate fragments – precursors to natural product analogs . Some derivatives of tetrahydro-4H-thiopyran-4-ones have been characterized with antitumor, antibacterial, antiparasitic, and antifungal activity, as well as have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1 .
Result of Action
The result of this compound’s action is the production of various compounds such as dipeptides, spiroimidazolones, tetrahydrocarbazoles, and α-hydroxy esters . These compounds have various applications in the field of biochemistry and pharmaceuticals.
Scientific Research Applications
Tetrahydrothiopyran-4-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tetrahydro-4H-pyran-4-one: Similar structure but with an oxygen atom instead of sulfur.
Tetrahydrothiophene: A five-membered ring with sulfur.
Thianone: Another sulfur-containing heterocycle with different substitution patterns.
Uniqueness:
Sulfur Atom: The presence of sulfur in tetrahydrothiopyran-4-one imparts unique chemical reactivity and biological activity compared to oxygen-containing analogs.
Versatility: Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
thian-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c6-5-1-3-7-4-2-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRJVKCZJCNSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147948 | |
| Record name | 4-Thiacyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-72-6 | |
| Record name | Tetrahydrothiopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penthianone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrothiopyran-4-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Thiacyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-thiacyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTHIANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/667X5M356L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetrahydrothiopyran-4-one?
A1: this compound has the molecular formula C5H8OS and a molecular weight of 116.18 g/mol.
Q2: How can this compound be synthesized?
A2: Several synthetic routes to THTP exist:
- Double conjugate addition: 3-Aryl-substituted tetrahydrothiopyran-4-ones can be synthesized by the double conjugate addition of hydrogen sulfide (H2S) to divinyl ketones. These divinyl ketones are prepared from lithiated α-bromostyrene derivatives reacted with acrolein or cinnamaldehyde, followed by oxidation with manganese dioxide (MnO2). [, ]
- Condensation reactions: THTP can be used as a building block in condensation reactions with aromatic aldehydes. This reaction is often catalyzed by lithium bromide (LiBr) or other catalysts like N-(trimethylsilyl)diethylamine and lithium perchlorate. [, ]
- Cyclization reactions: Researchers have also explored the synthesis of THTP derivatives via the cyclization of appropriate starting materials. []
Q3: What are the key spectroscopic features of this compound?
A3: THTP derivatives have been characterized using various spectroscopic techniques:
- IR Spectroscopy: Provides information about the functional groups present in the molecule, such as the carbonyl group. [, ]
- NMR Spectroscopy (1H and 13C): Confirms the structure and elucidates the stereochemistry of THTP derivatives. [, ]
- UV/Vis Spectroscopy: Provides information about the electronic transitions within the molecule, which can be useful in understanding its reactivity. []
Q4: What makes this compound a valuable synthon in organic synthesis?
A4: THTP serves as a versatile five-carbon synthon, particularly for constructing 3-cyclopentenones. The process involves a one-pot Ramberg-Bäcklund reaction of 6-alkyl-1,4-dioxa-8-thiaspiro[4.5]decane 8,8-dioxides (derived from THTP), followed by acid-catalyzed de-dioxolanation. [, ]
Q5: Can you provide an example of a biologically relevant molecule synthesized using this compound?
A5: Yes, THTP has been utilized in the synthesis of (±)-Tapentadol, an FDA-approved analgesic drug. This synthetic approach highlights the potential of THTP in medicinal chemistry. []
Q6: How is this compound employed in the synthesis of thiochroman-4-ones?
A6: Rhodium-catalyzed alkyne hydroacylation of β-tert-butylthio-substituted aldehydes, followed by in situ intramolecular thio-conjugate addition, allows for the synthesis of various S-heterocycles, including thiochroman-4-ones, from THTP. []
Q7: Does this compound exhibit any catalytic properties?
A7: While not inherently catalytic, THTP can be oxidized in situ to form potent ketone catalysts for epoxidation reactions. []
Q8: How is this compound used in epoxidation reactions?
A8: THTP, in the presence of Oxone (potassium peroxomonosulfate), acts as a precursor to a highly efficient ketone catalyst (10). This catalytic system enables the rapid and high-yielding epoxidation of various olefins at room temperature. [, ]
Q9: What is known about the biological activity of this compound derivatives?
A9: Derivatives of THTP, particularly those containing bis(arylidene) groups, have shown cytotoxic activity against human cancer cell lines, including cisplatin-resistant ovarian cancer cells. This finding suggests potential applications in cancer chemotherapy. [, ]
Q10: Have any specific this compound derivatives shown promising anticancer activity?
A10: Yes, several curcumin analogs incorporating the THTP scaffold exhibit potent anti-cancer activity. Notably, compounds with a this compound linker and pyridine as a distal ring showed strong inhibitory effects on the growth of human prostate cancer cells (CWR-22Rv1 and PC-3). [, ]
Q11: What are the potential mechanisms of action of these anticancer this compound derivatives?
A11: Research suggests that these compounds might exert their anticancer effects by:
- Inhibiting androgen receptor (AR) activity: This mechanism is particularly relevant for prostate cancer, where AR signaling plays a crucial role. [, ]
- Suppressing nuclear factor kappa B (NF-κB) activity: NF-κB is a transcription factor involved in inflammation and cancer development. []
Q12: Are there any this compound based serine protease inhibitors?
A12: Research has explored THTP-based compounds as inhibitors of serine proteases like plasmin, which plays a role in cancer metastasis. These inhibitors, containing diamine or amide/amine side chains, exhibit moderate activity against plasmin. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


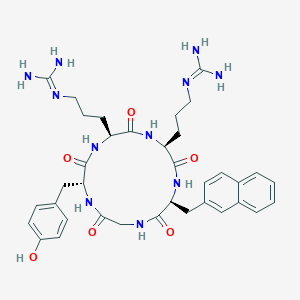

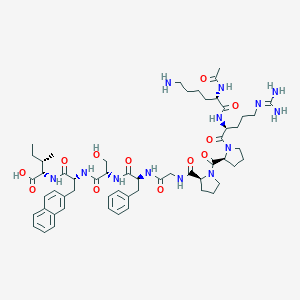
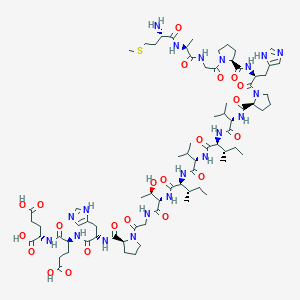
![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549162.png)
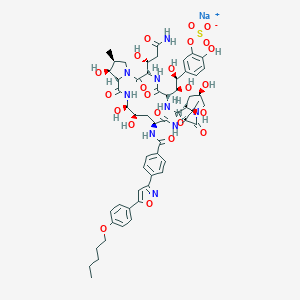
![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)
